molecular formula C9H10BrNO2 B8174793 (s)-2-(Tetrahydrofuran-3-yloxy)-5-bromopyridine

(s)-2-(Tetrahydrofuran-3-yloxy)-5-bromopyridine

Cat. No.: B8174793
M. Wt: 244.08 g/mol
InChI Key: MUUIXVLMQRHUBN-QMMMGPOBSA-N
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Description

(s)-2-(Tetrahydrofuran-3-yloxy)-5-bromopyridine is an organic compound that features a bromopyridine core with a tetrahydrofuran-3-yloxy substituent

Properties

IUPAC Name

5-bromo-2-[(3S)-oxolan-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-7-1-2-9(11-5-7)13-8-3-4-12-6-8/h1-2,5,8H,3-4,6H2/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUIXVLMQRHUBN-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(Tetrahydrofuran-3-yloxy)-5-bromopyridine typically involves the reaction of 2,5-dibromopyridine with tetrahydrofuran-3-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of tetrahydrofuran-3-ol displaces the bromine atom at the 2-position of the pyridine ring.

Industrial Production Methods

Industrial production of (s)-2-(Tetrahydrofuran-3-yloxy)-5-bromopyridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(Tetrahydrofuran-3-yloxy)-5-bromopyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the bromine substituent to a hydrogen atom.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: 2-(Tetrahydrofuran-3-yloxy)pyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

(s)-2-(Tetrahydrofuran-3-yloxy)-5-bromopyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (s)-2-(Tetrahydrofuran-3-yloxy)-5-bromopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrofuran-3-yloxy group can enhance the compound’s binding affinity and selectivity for these targets, while the bromine atom may participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Tetrahydrofuran-3-yloxy)pyridine: Lacks the bromine substituent, resulting in different reactivity and biological activity.

    5-Bromo-2-methoxypyridine: Contains a methoxy group instead of the tetrahydrofuran-3-yloxy group, leading to variations in chemical properties and applications.

    2-(Tetrahydrofuran-3-yloxy)-3-bromopyridine:

Uniqueness

(s)-2-(Tetrahydrofuran-3-yloxy)-5-bromopyridine is unique due to the combination of the tetrahydrofuran-3-yloxy group and the bromine atom at specific positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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